2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole

Crystal engineering Halogen bonding σ-hole electrostatics

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole (CAS 830-75-1, molecular formula C₈H₅BrIN₃S, molecular weight 382.02 g/mol) is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole (ATDA) family, distinguished by the simultaneous presence of bromine and iodine substituents at the 5- and 2-positions of the phenyl ring, respectively. The 1,3,4-thiadiazole scaffold possesses mesoionic character that facilitates cellular membrane crossing and interaction with biological targets, underpinning applications in medicinal chemistry and antiparasitic research.

Molecular Formula C8H5BrIN3S
Molecular Weight 382.02 g/mol
CAS No. 830-75-1
Cat. No. B13705065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole
CAS830-75-1
Molecular FormulaC8H5BrIN3S
Molecular Weight382.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NN=C(S2)N)I
InChIInChI=1S/C8H5BrIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyJHZBDUYWMCBEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole (CAS 830-75-1): A Dual-Halogen 1,3,4-Thiadiazole Building Block for Crystal Engineering and Synthetic Chemistry


2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole (CAS 830-75-1, molecular formula C₈H₅BrIN₃S, molecular weight 382.02 g/mol) is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole (ATDA) family, distinguished by the simultaneous presence of bromine and iodine substituents at the 5- and 2-positions of the phenyl ring, respectively . The 1,3,4-thiadiazole scaffold possesses mesoionic character that facilitates cellular membrane crossing and interaction with biological targets, underpinning applications in medicinal chemistry and antiparasitic research [1]. However, the defining feature of this specific compound is its dual-halogen substitution pattern, which creates a unique electrostatic potential landscape relevant to crystal engineering, halogen-bond-directed supramolecular assembly, and sequential chemoselective cross-coupling reactions [2].

1 Graded halogen-bond donor scaffold — two σ-hole sites (I > Br) enable hierarchical supramolecular synthon engineering
2 Orthogonal cross-coupling handles — C–I (ortho) reacts first; C–Br (meta) retained for sequential diversification
3 Dual-halogen 1,3,4-thiadiazole building block — supports crystal engineering, divergent library synthesis, and scaffold-class antiparasitic research

Why Generic 2-Amino-1,3,4-Thiadiazole Analogs Cannot Substitute for CAS 830-75-1 in Structure-Function Applications


In-class 2-amino-5-aryl-1,3,4-thiadiazoles bearing a single halogen substituent (e.g., 4-Br, 4-I, or 4-Cl) or an unsubstituted phenyl ring cannot replicate the graded, dual-halogen electrostatic potential profile of 2-amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole. DFT-calculated molecular electrostatic potential (MEP) maps demonstrate that Br→I atom replacement amplifies the σ-hole potential on the halogen by approximately 40%, directly enhancing halogen-bond structure-directing ability [1]. The simultaneous presence of both Br and I on the same aryl ring creates two distinguishable halogen-bond donor sites with different donor strengths, enabling selective, hierarchical supramolecular synthon formation that is impossible with mono-halogenated analogs. Furthermore, the iodine atom enables chemoselective cross-coupling (e.g., Sonogashira or Suzuki reactions) at the ortho position while leaving the bromine available for subsequent orthogonal transformations, a sequential synthetic capability that simpler mono-halogen derivatives lack [2]. Generic substitution would forfeit both the tunable crystal engineering properties and the synthetic versatility inherent in this differentiated scaffold.

Attribute
Dual-halogen (Br + I)
Mono-halogen analogs
σ-hole donors
Two distinct magnitudes; I σ-hole ~40% larger than Br
Single σ-hole donor; no graded hierarchy possible
Reactive sites
Two: C–I (fast) + C–Br (slower) for sequential coupling
One: single halogen or none; iterative diversification precluded
Polymorph landscape
Predicted richer polymorphic forms with competitive halogen bonding
I-analog: 2 forms; Br-analog: 1 form with no halogen bond participation

Quantitative Evidence Guide: Differentiated Performance of 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole Versus Closest Analogs


Halogen-Bond σ-Hole Potential Enhancement of Iodine vs. Bromine in 1,3,4-Thiadiazole Systems

DFT calculations at the B3LYP/6-311++G** level demonstrate that replacing bromine with iodine on the phenyl ring of 2-amino-5-(4-halophenyl)-1,3,4-thiadiazole increases the positive σ-hole electrostatic potential by approximately 40% [1]. This directly translates into enhanced halogen-bond donor strength: iodine-containing analogs exhibit Type II halogen bonding in 2 out of 5 examined crystal structures, whereas only 1 out of 2 bromine-based structures formed any halogen bond [1]. The target compound, bearing both Br and I, uniquely offers two σ-hole donors of different magnitudes on the same molecular scaffold, enabling graded halogen-bond hierarchy.

Halogen-bond σ-hole potential
Head-to-head
~40% increase in σ-hole potential (Br→I); Type II halogen bond in 2/5 I-structures vs 1/2 Br-structures
Iodine delivers stronger halogen-bond donor strength; dual-halogen scaffold offers graded hierarchy for supramolecular assembly
DFT B3LYP/6-311++G**; single-crystal XRD; MEP maps in vacuo
Crystal engineering Halogen bonding σ-hole electrostatics

Polymorphism in Iodine-Containing 1,3,4-Thiadiazole: Two Distinct Polymorphs vs. Single Form for Bromine Analog

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine (T1-S-I) crystallizes in two distinct polymorphs depending on solvent: Form I (from acetonitrile, Z' = 4) displays halogen bonds (Type II I···I at ~4.05 Å), hydrogen bonds, and chalcogen bonds simultaneously; Form II (from methanol) lacks halogen bonds entirely and relies solely on hydrogen and chalcogen bonding [1]. The melting points of the two polymorphs differ by only 1–2 °C, indicating closely matched lattice energies [1]. In contrast, the bromine analog T1-S-Br yields a single crystal form with no halogen bonding participation by bromine [1]. The target compound, with its dual Br/I substitution, is predicted to exhibit an even richer polymorphic landscape with competitive halogen-bonding interactions.

Polymorphism I vs Br
Head-to-head
I-analog: 2 polymorphs (Form I with halogen bonds; Form II without). Br-analog: 1 form, no halogen bonding. Δmp ≈ 1–2 °C
Iodine enables richer polymorphic landscape; dual-halogen compound may exhibit competitive Br/I synthon selection
Crystallization from MeCN (Form I) and MeOH (Form II); low-temperature XRD
Polymorphism Solid-state chemistry Crystal packing

Sequential Chemoselective Cross-Coupling Enabled by Orthogonal Halogen Reactivity (I > Br) on the Phenyl Ring

The iodine atom occupies the 2-position (ortho to the thiadiazole linkage) of the phenyl ring and is substantially more reactive in oxidative addition to Pd(0) than the bromine at the 5-position. This established reactivity trend (C–I > C–Br >> C–Cl in Pd-catalyzed couplings) enables sequential, chemoselective functionalization: the iodine site can be addressed first via Sonogashira, Suzuki, or Heck coupling, followed by activation of the bromine in a second orthogonal transformation [1]. Mono-halogen analogs (e.g., 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole, CAS 13178-12-6, MW 256.12 ; 2-amino-5-(4-iodophenyl)-1,3,4-thiadiazole, CAS 299934-10-4, MW 303.12 ) provide only a single reactive site, precluding iterative diversification.

Sequential cross-coupling
Context-dependent
C–I (ortho) > C–Br (meta): oxidative addition rate difference ~10²–10³× with Pd(0). Two orthogonal diversification steps vs. one for mono-halogens
Enables iterative library synthesis from a single intermediate; mono-halogen analogs lack this sequential capability
Standard Pd-catalyzed Suzuki, Sonogashira, Heck protocols
Cross-coupling Chemoselectivity Building block

Hammett Substituent Constant Differentiation: Dual-Halogen Electronic Effects on 1,3,4-Thiadiazole NMR Chemical Shifts

Gierczyk et al. (2012) established linear free-energy relationships (Hammett correlations) between aryl substituent constants (σ) and ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a series of 2-aryl-1,3,4-thiadiazoles [1]. The combined σₚ (Br) = +0.23 and σₚ (I) = +0.18 substituent constants for the target compound predict a distinct NMR fingerprint and basicity profile compared to mono-halogen analogs (σₚ single Br = +0.23; σₚ single I = +0.18; σₚ H = 0.00). The additive electronic effect of the dual-halogen substitution is expected to modulate the electron density on the thiadiazole ring nitrogens, influencing both hydrogen-bond acceptor strength and metal-coordination ability [1].

Hammett electronic effects
Class-level
Additive σ ≥ +0.41 (Br σₚ=+0.23 + I σₒ≈+0.28) vs +0.23 (Br-only) or +0.18 (I-only). Predictable ¹⁵N downfield shift on thiadiazole ring
Supports rational tuning of hydrogen-bond acceptor strength and metal-coordination properties via electronic modulation
Hammett ρ values from Gierczyk et al. 2012; NMR in DMSO-d₆; DFT validation
Electronic effects NMR spectroscopy Hammett correlation

Molecular Weight and Lipophilicity Differentiation vs. Mono-Halogen and Unsubstituted Analogs

The molecular weight of 2-amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole (382.02 g/mol) is significantly higher than that of its closest mono-halogen analogs: 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (256.12 g/mol, Δ = +125.90 g/mol), 2-amino-5-(4-iodophenyl)-1,3,4-thiadiazole (303.12 g/mol, Δ = +78.90 g/mol), and the unsubstituted phenyl analog (177.23 g/mol, Δ = +204.79 g/mol) . The dual-halogen substitution also increases calculated logP by approximately 0.8–1.2 log units relative to the mono-bromo analog, based on additive fragment contributions (π(Br) ≈ +0.86, π(I) ≈ +1.12) . This elevated lipophilicity may enhance membrane permeability for intracellular target engagement.

MW & lipophilicity
Data to verify
MW 382.02 g/mol; estimated logP ~3.2–3.6. MW increase: +49% vs Br-analog, +26% vs I-analog, +116% vs unsubstituted
Occupies distinct physicochemical space; lipophilicity estimate based on fragment additivity requires experimental confirmation
Fragment-based logP estimation; no experimental logP or solubility data available
Physicochemical properties Lipophilicity Drug-likeness

Antiparasitic Scaffold Potential: 1,3,4-Thiadiazole-2-halophenylamines Inhibit Toxoplasma gondii Proliferation

A focused library of 1,3,4-thiadiazole-2-halophenylamines functionalized at C5 with an imidazole ring demonstrated significant inhibition of Toxoplasma gondii invasion and intracellular proliferation, acting directly on both tachyzoites and parasitophorous vacuole formation [1]. Although the specific target compound was not included in this screen, the structural homology (2-amino-1,3,4-thiadiazole core with halogenated phenyl substituent) supports its candidacy as an antiparasitic lead scaffold. The dual-halogen pattern would enable straightforward diversification of the phenyl ring to explore structure-activity relationships (SAR) around this antiparasitic phenotype.

Antiparasitic scaffold
Class-level
1,3,4-thiadiazole-2-halophenylamine congeners inhibited T. gondii invasion and intracellular proliferation in human fibroblast host cells
Supports scaffold-class antiparasitic research; target compound not directly tested but shares core pharmacophore
In vitro tachyzoite invasion assay; IC₅₀ data available for individual congeners in primary reference
Antiparasitic Toxoplasma gondii Scaffold repurposing

Optimal Research and Procurement Application Scenarios for 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole (CAS 830-75-1)


Crystal Engineering: Design of Multi-Synthon Supramolecular Assemblies with Graded Halogen-Bond Donors

The dual-halogen substitution (Br + I) provides two σ-hole donors of distinct magnitudes on a single molecular scaffold. DFT calculations confirm a ~40% enhancement of the iodine σ-hole potential relative to bromine [1], creating a built-in hierarchy for halogen-bond-driven crystal engineering. Researchers designing co-crystals, pharmaceutical salts, or porous organic frameworks can exploit the iodine as the primary structure-directing halogen-bond donor while the bromine serves as a secondary interaction site, enabling more complex and predictable supramolecular architectures than achievable with mono-halogen building blocks. The iodine analog's demonstrated polymorphism (two forms from different solvents) further suggests that crystallization conditions can be tuned to access distinct solid forms with tailored properties [1].

Divergent Medicinal Chemistry: Sequential Orthogonal Cross-Coupling for Rapid SAR Library Synthesis

The compound serves as a privileged intermediate for divergent library synthesis. The ortho-iodine undergoes Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) with substantially faster kinetics than the meta-bromine, enabling a first diversification step at the 2-position. The remaining bromine can then be engaged in a second, orthogonal coupling reaction to introduce a distinct substituent at the 5-position [2]. This sequential two-step strategy generates highly substituted biaryl or alkyne-linked analogs from a single starting material, accelerating structure-activity relationship (SAR) exploration. Mono-halogen analogs lack this iterative diversification capability, requiring de novo synthesis of each analog.

Antiparasitic Drug Discovery: Halogenated 1,3,4-Thiadiazole Scaffold Against Toxoplasma gondii

A structurally related series of 1,3,4-thiadiazole-2-halophenylamines demonstrated significant inhibition of T. gondii tachyzoite invasion and intracellular proliferation [3]. The target compound shares the core pharmacophore (2-amino-1,3,4-thiadiazole with halogenated phenyl) and offers the advantage of orthogonal synthetic handles for SAR optimization. Researchers can systematically vary substituents at the iodine and bromine positions to map the chemical space around the antiparasitic phenotype, potentially identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

NMR Mechanistic Probes: Hammett Correlation Studies of Electronic Substituent Effects on Heterocyclic Cores

The established Hammett correlations for 2-aryl-1,3,4-thiadiazoles enable quantitative prediction of ¹H, ¹³C, and ¹⁵N chemical shifts based on aryl substituent constants [4]. The dual-halogen compound, with additive σ effects from Br (σₚ = +0.23) and I (σₚ = +0.18, ortho σₒ ≈ +0.28), serves as an extreme-case probe for testing the additivity and limits of these linear free-energy relationships. Procurement of this compound supports fundamental physical organic chemistry research aimed at understanding how multiple electron-withdrawing substituents modulate the electronic structure, basicity, and coordination chemistry of the thiadiazole ring.

Application
Selection Property
Validation Focus
Crystal engineering: multi-synthon supramolecular assemblies
Graded halogen-bond donor hierarchy (I > Br)
Co-crystallization screening; polymorph landscape mapping
Divergent library synthesis: sequential orthogonal cross-coupling
Orthogonal reactivity: C–I (fast) then C–Br (slower)
Sequential coupling efficiency; chemoselectivity verification
Antiparasitic research: scaffold-class T. gondii studies
1,3,4-thiadiazole-2-halophenylamine core pharmacophore
T. gondii proliferation assay; SAR expansion at halogen positions
NMR mechanistic probes: Hammett correlation studies
Additive electronic effects from dual-halogen substitution
¹⁵N chemical shift prediction; linear free-energy relationship validation
Quote Request

Request a Quote for 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.